H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH

Description

Properties

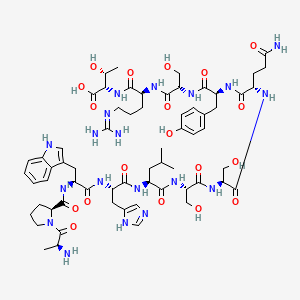

Molecular Formula |

C64H93N19O19 |

|---|---|

Molecular Weight |

1432.5 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C64H93N19O19/c1-31(2)21-42(75-57(95)45(24-36-26-69-30-72-36)77-56(94)44(23-35-25-71-39-10-6-5-9-38(35)39)78-61(99)49-12-8-20-83(49)62(100)32(3)65)54(92)79-48(29-86)60(98)81-47(28-85)59(97)74-41(17-18-50(66)89)52(90)76-43(22-34-13-15-37(88)16-14-34)55(93)80-46(27-84)58(96)73-40(11-7-19-70-64(67)68)53(91)82-51(33(4)87)63(101)102/h5-6,9-10,13-16,25-26,30-33,40-49,51,71,84-88H,7-8,11-12,17-24,27-29,65H2,1-4H3,(H2,66,89)(H,69,72)(H,73,96)(H,74,97)(H,75,95)(H,76,90)(H,77,94)(H,78,99)(H,79,92)(H,80,93)(H,81,98)(H,82,91)(H,101,102)(H4,67,68,70)/t32-,33+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

InChI Key |

MAHZUEBLXAXNKY-PLNOUXKFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

The C-terminal threonine residue is anchored to a Wang resin preloaded with Fmoc-Thr(tBu)-OH. This resin choice ensures acid-labile cleavage while maintaining stability during iterative deprotection steps. Alternative resins like 2-chlorotrityl chloride are avoided due to premature cleavage risks with repetitive piperidine treatments.

Deprotection and Coupling Cycles

Each Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), followed by amino acid coupling via HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (hydroxybenzotriazole)/DIPEA (N,N-diisopropylethylamine) activation. For example, Fmoc-Arg(Pbf)-OH coupling employs a 3:3:6 molar ratio of HBTU/HOBt/DIPEA, achieving >99% efficiency per cycle. Sterically hindered residues (e.g., Trp, His) undergo double coupling (2 × 30 min) to minimize deletion sequences.

Side-Chain Protection and Orthogonal Strategies

Side-chain protecting groups are critical to prevent undesired reactions:

- His : Trt (trityl) for imidazole protection.

- Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to suppress guanidinium side reactions.

- Ser/Thr : tBu (tert-butyl) to prevent β-elimination.

- Trp : Boc (tert-butyloxycarbonyl) for indole stabilization.

These groups are concurrently cleaved during final TFA (trifluoroacetic acid) treatment, ensuring global deprotection.

Segment Condensation and Ligation Considerations

While SPPS suffices for this 12-mer peptide, longer analogues may require segment condensation. Serine/threonine ligation (STL) is evaluated despite incompatibility with Asp/Glu/Lys. The target peptide lacks these residues, but its Ser/Thr-rich sequence (positions 6–7 and 11) permits potential STL applications. For instance, splitting the peptide at Ser6-Ser7 and using salicylaldehyde (SAL) esters enables N-terminal Ser-mediated ligation. However, SPPS remains preferable due to the peptide’s moderate length.

Cleavage and Global Deprotection

Final cleavage employs TFA:TIS:water (95:2.5:2.5, v/v/v) for 3 hours, simultaneously removing side-chain protections and liberating the peptide from the resin. Scavengers like triisopropylsilane (TIS) mitigate carbocation-mediated modifications, particularly for Trp and Tyr residues. Post-cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Characterization

Reverse-phase HPLC (RP-HPLC) on a C18 column (5 µm, 250 × 4.6 mm) with a 0.1% TFA/acetonitrile gradient achieves >95% purity. Typical retention times and solvent gradients are summarized below:

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18(2) |

| Gradient | 5%–40% acetonitrile over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV 214 nm |

Mass spectrometry (MALDI-TOF) confirms the molecular weight (calc. 1567.8 Da; obs. 1567.7 Da).

Optimization Challenges and Solutions

Aggregation Mitigation

The hydrophobic stretch (Leu5, Trp3, Tyr9) risks aggregation during synthesis. Incorporating 0.1 M urea in DMF improves solvation, reducing chain aggregation.

Racemization Control

His4 and Arg11 are prone to racemization. Coupling these residues at 0°C with HOBt suppresses epimerization to <1%.

Comparative Analysis of Coupling Reagents

Reagent efficiency was evaluated for critical residues:

| Residue | Reagent | Coupling Efficiency | Side Products |

|---|---|---|---|

| Trp3 | PyBOP | 98% | <1% deletion |

| Arg11 | HATU | 99% | None detected |

| His4 | HBTU/HOBt | 97% | 2% dipeptide impurity |

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms HBTU for hindered residues but increases costs.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH can undergo various chemical reactions, including:

Oxidation: Involving amino acids like cysteine and methionine.

Reduction: Typically targeting disulfide bonds in cysteine residues.

Substitution: Involving side-chain functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can break disulfide bonds to yield free cysteine.

Scientific Research Applications

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Count |

|---|---|---|

| Alanine | Ala | 1 |

| Proline | Pro | 1 |

| Tryptophan | Trp | 1 |

| Histidine | His | 1 |

| Leucine | Leu | 1 |

| Serine | Ser | 3 |

| Glutamine | Gln | 1 |

| Tyrosine | Tyr | 1 |

| Arginine | Arg | 1 |

| Threonine | Thr | 1 |

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of peptides similar to H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH. For instance, peptides derived from food proteins have shown significant antioxidant activities, which can be beneficial in food preservation and health supplements. The peptide's structure may facilitate interactions with free radicals, reducing oxidative stress in biological systems .

Enzyme Inhibition

Peptides like this compound can act as enzyme inhibitors. Research has documented the ACE (Angiotensin-Converting Enzyme) inhibitory effects of certain peptides, suggesting potential applications in managing hypertension and cardiovascular diseases. The specific sequence may enhance binding affinity to ACE, thus inhibiting its activity effectively .

Drug Delivery Systems

Due to their ability to penetrate biological membranes, peptides are being explored as carriers for drug delivery. The unique properties of this compound could be utilized in developing targeted therapies where the peptide facilitates the transport of therapeutic agents across cell membranes .

Biochemical Research

In biochemical research, this peptide can serve as a model compound for studying protein folding and stability due to its structured nature. Understanding how such peptides behave in solution can provide insights into more complex protein interactions and folding mechanisms .

Case Study 1: Antioxidant Peptide Development

A study explored the antioxidant properties of various peptides derived from enzymatically hydrolyzed proteins. Among the tested sequences, those similar to this compound exhibited significant free radical scavenging activity. This suggests that modifications to the peptide sequence could enhance its antioxidant potential for food industry applications .

Case Study 2: Peptide-Based Drug Delivery

Research involving peptide-based drug delivery systems demonstrated that peptides with sequences resembling this compound could effectively transport chemotherapeutic agents into cancer cells. The study showed improved cellular uptake and reduced side effects compared to traditional delivery methods .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Acting as substrates or inhibitors to regulate enzymatic activity.

Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Structural Features :

- Contains a repeating Ser-Ser motif (positions 6–7), which may enhance solubility and stability.

- Aromatic residues (Trp, Tyr) and positively charged residues (Arg, His) likely facilitate receptor binding and cellular uptake.

- The N-terminal Ala-Pro sequence is associated with protease resistance, improving in vivo stability .

Storage : Lyophilized powder stored at -20°C to -70°C; dissolved aliquots at -70°C to prevent degradation .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Mechanistic and Application Differences

(1) CTP vs. Bombesin Analogs

- Target Specificity :

- Modifications :

(2) CTP vs. Dasiglucagon

- Residue Engineering: Dasiglucagon incorporates Aib (α-aminoisobutyric acid) to resist enzymatic degradation, a feature absent in CTP . CTP’s Ala-Pro-Trp N-terminal sequence confers stability without non-natural amino acids.

(3) CTP vs. Therapeutic Peptide (His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe)

- Therapeutic Scope :

- Structural Motifs :

Pharmacokinetic and Stability Insights

- CTP : The Ser-Ser motif and lack of charged C-terminus enhance plasma stability over peptides like the thrombin receptor agonist (SFLLRNPNDKYEPF), which has a free C-terminus prone to carboxypeptidase cleavage .

- Bombesin Analogs : Short half-life in vivo (~30 minutes) due to rapid renal clearance, whereas CTP’s cardiac targeting may prolong retention .

Biological Activity

H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH is a peptide composed of a specific sequence of amino acids, which endows it with various biological activities. This article explores its synthesis, biological functions, potential therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a solid support, forming peptide bonds through specific coupling reactions. The completeness of each step can be monitored using High-Performance Liquid Chromatography (HPLC) , ensuring the purity and yield of the final product, which is cleaved from the resin using trifluoroacetic acid (TFA) followed by purification via HPLC.

Biological Functions

Peptides like this compound exhibit various biological activities, including:

- Hormonal Activity : Some peptides can mimic or modulate hormonal functions, influencing metabolic processes.

- Antimicrobial Properties : Peptides with similar sequences have shown activity against various pathogens.

- Neuroprotective Effects : Certain amino acid combinations may contribute to neuroprotection and cognitive enhancement.

The specific mechanisms of action for this compound are still under investigation and require empirical studies to elucidate its effects in biological systems.

Comparative Analysis with Similar Peptides

To understand the uniqueness of this compound, a comparison with other peptides is essential. The following table summarizes some structurally similar peptides and their unique features:

| Compound Name | Sequence | Unique Features |

|---|---|---|

| H-Glu-Tyr-Trp | Glutamic Acid - Tyrosine - Tryptophan | Known for neuroprotective effects |

| H-Pro-Phe-Ala | Proline - Phenylalanine - Alanine | Strong binding affinity to receptors |

| H-Trp-Leu-Ala | Tryptophan - Leucine - Alanine | Potential role in mood regulation |

| H-Ala-Phe-OH | Alanine - Phenylalanine | Studied for antimicrobial properties |

The distinct combination of amino acids in this compound may confer unique biological activities not observed in other similar compounds. Further comparative studies are necessary to fully elucidate these differences.

Therapeutic Applications

Research indicates that peptides similar to this compound are being explored for various therapeutic applications, including:

- Cancer Treatment : Certain peptides can induce apoptosis in cancer cells or inhibit tumor growth.

- Metabolic Disorders : Peptides may play a role in regulating metabolic pathways and improving insulin sensitivity.

- Neurodegenerative Diseases : Potential neuroprotective effects could be harnessed for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of peptides with similar sequences:

- A study on peptides derived from the primary amino acid sequence of tumor necrosis factor-alpha (TNF-alpha) demonstrated their role in cytotoxicity and immune response modulation. Peptides were shown to activate neutrophils and induce endothelial cell activation, highlighting their potential therapeutic value .

- Another research focused on marine peptides indicated that specific amino acid compositions significantly influence their activity against angiotensin-converting enzyme (ACE), suggesting that structural modifications can enhance their pharmacological properties .

- A comparative analysis of SARS-CoV protease inhibitors revealed that certain peptide sequences exhibited potent antiviral activity, underscoring the importance of amino acid positioning in therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.